Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an alditol and a triol.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.
C3H8O3
CH2OH-CHOH-CH2OH
Glycerol
CAS No.: 144086-02-2
Cat. No.: VC21118407
Molecular Formula: C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight: 92.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144086-02-2 |
|---|---|
| Molecular Formula | C3H8O3 C3H8O3 CH2OH-CHOH-CH2OH |
| Molecular Weight | 92.09 g/mol |
| IUPAC Name | propane-1,2,3-triol |
| Standard InChI | InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 |
| Standard InChI Key | PEDCQBHIVMGVHV-UHFFFAOYSA-N |
| SMILES | C(C(CO)O)O |
| Canonical SMILES | C(C(CO)O)O |
| Boiling Point | 554 °F at 760 mm Hg (decomposes) (NTP, 1992) 290.0 °C 290 °C (decomposes) 290 °C 554°F (decomposes) 554°F (Decomposes) |
| Colorform | Syrupy, rhombic plates Clear, colorless syrupy liquid Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. |
| Flash Point | 320 °F (NTP, 1992) 177 °C (Open cup) 176 °C c.c. 320°F |
| Melting Point | 64 °F (NTP, 1992) 18.2 °C Mp 17.8 ° 18.1 °C 20°C 18 °C 64°F |
Introduction
Chemical Structure and Properties
Molecular Structure
Glycerol is classified as a polyol compound containing three hydroxyl (-OH) groups attached to a three-carbon chain. Each hydroxyl group is covalently bonded to a carbon atom, giving glycerol its characteristic properties and reactivity . The molecular formula HOCH2CHOHCH2OH illustrates the arrangement of these hydroxyl groups on each carbon of the propane backbone . This structure is responsible for glycerol's ability to form hydrogen bonds with water and other polar substances, explaining its excellent solubility and hygroscopic nature.
Physical Properties
Under standard conditions for temperature and pressure, glycerol exists as a colorless, viscous liquid without any characteristic odor. It forms miscible mixtures with water in all proportions . The key physical properties of glycerol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular weight/Molar mass | 92.09 g/mol |
| Density | 1.261 g/cm³ |
| Boiling point | 290 °C |
| Melting point | 17.8 °C |
The specific gravity of glycerol varies with concentration, with pure glycerol (100%) having the highest value . This property is often used as a means of determining glycerol concentration in solutions, as illustrated by specific gravity measurements documented in research literature.
Chemical Properties
Glycerol's chemical reactivity primarily stems from its three hydroxyl groups, which can participate in various reactions typical of alcohols. It can undergo oxidation, esterification, and etherification reactions, making it a versatile starting material for numerous chemical processes. As a triol, glycerol can form esters with fatty acids to produce mono-, di-, and triglycerides, which are important components of lipids. One notable derivative is nitroglycerin, formed by reacting glycerol with nitric and sulfuric acids, which is known for its explosive properties as well as therapeutic applications in certain heart conditions .
Production and Sources
Natural Sources
Glycerol occurs naturally in all animal and plant fats and oils as a component of triglycerides. When these fats and oils undergo hydrolysis during various processes, glycerol is released as a by-product . In biological systems, glycerol serves as an important metabolic intermediate. It is produced from glucose, proteins, pyruvate, triacylglycerols, and other glycerolipid metabolic pathways, highlighting its junctional role in various biochemical processes .
Industrial Production Methods
Until 1948, all commercial glycerol was obtained as a by-product in the manufacture of soaps from animal and vegetable fats and oils through a process called saponification . The three main methods for industrial production of glycerol from natural sources are:
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Saponification: The reaction of fats and oils with alkalies to produce soap and glycerol.
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Hydrolysis: The splitting of fats and oils by water under high pressure and temperature.
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Transesterification: The reaction of fats and oils with alcohols, which is commonly used in biodiesel production, yielding glycerol as a by-product .
Synthetic Production
Since 1948, industrial syntheses based on propylene or sugar have accounted for an increasingly large percentage of glycerol production . Synthetic glycerol production typically involves the conversion of propylene (derived from petroleum) through various chemical processes. This synthetic route offers certain advantages over production from natural sources, including more consistent quality and independence from natural raw material availability.
Applications and Uses
Food Industry Applications
The primary application of glycerol is in the food and beverage industry, where it serves multiple functions:
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As a humectant to maintain moisture content in foods
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As a sweetener due to its sweet taste
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As a solvent for food coloring and flavoring ingredients
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As a preservative for the storage of food items
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As a thickening agent in liqueurs
Glycerol is also a component of mono- and diglyceride emulsifiers, which are used as softening agents in baked goods, plasticizers in shortening, and stabilizers in ice cream . Its non-toxic nature and sweet taste make it an ideal ingredient for food applications where maintaining moisture and texture is important.
Pharmaceutical and Medical Applications
Glycerol has numerous pharmaceutical and medical applications due to its non-toxic nature and beneficial properties:
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Used in skin lotions and topical formulations as a humectant and emollient
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Incorporated into mouthwashes and cough medicines
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Employed as a solvent for drugs and active pharmaceutical ingredients
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Used in the formulation of serums, vaccines, and suppositories
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Serves as a protective medium for freezing red blood cells, sperm cells, eye corneas, and other living tissues
The hygroscopic nature of glycerol makes it particularly useful in pharmaceutical preparations where moisture retention is beneficial, such as in topical creams and ointments designed to hydrate the skin.
Industrial Uses
Glycerol finds wide application in various industrial processes:
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Used as a basic ingredient in gums and resins for modern protective coatings such as automotive enamels and exterior house paints
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Reacted with nitric and sulfuric acid to form nitroglycerin, which is used in explosives and pharmaceutical preparations
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Previously used as automotive antifreeze, though it has largely been replaced by methanol and ethylene glycol for this purpose
Biological Importance
Effects on Athletic Performance
Research has investigated the effects of glycerol supplementation on athletic performance, particularly in relation to aerobic and anaerobic capacity. A study examining the effect of glycerol supplements found significant improvements in both aerobic and anaerobic parameters in subjects who received glycerol supplementation .
The results demonstrated that glycerol supplementation had an increasing effect on anaerobic power, as shown in the following table:
| Group | Anaerobic Power (W) |
|---|---|
| Before Experiment | |
| S | 482.82 ± 12.37 |
| GS | 490.81 ± 17.21 |
| E | 507.85 ± 15.16 |
| GE | 581.89 ± 17.87 |
Similarly, aerobic power improved significantly in groups that received glycerol supplementation:
| Group | Aerobic Power (ml/min/kg) |
|---|---|
| Before Experiment | |
| S | 49.67 ± 1.56 |
| GS | 47.66 ± 1.62 |
| E | 55.34 ± 0.81 |
| GE | 58.94 ± 0.70 |
These findings suggest that glycerol supplementation may enhance both aerobic and anaerobic performance, potentially due to its role in hyperhydration and energy metabolism .
Hydration Effects
One of the proposed mechanisms through which glycerol affects athletic performance is through its impact on hydration status. Hypohydration (water deficit in the body) has been shown to decrease maximal aerobic power. Glycerol has received attention as a hyperhydrating agent that may help reduce hypohydration during exercise, potentially leading to improved performance outcomes .
The study referenced above also examined the effects of glycerol supplementation on exercise time and found significant improvements in the groups receiving glycerol:
| Group | Exercise Time (min) |
|---|---|
| Before Experiment | |
| S | 10.40 ± 0.46 |
| GS | 9.78 ± 0.50 |
| E | 12.10 ± 0.27 |
| GE | 13.06 ± 0.20 |
These results demonstrate that glycerol supplementation, particularly when combined with exercise, can significantly improve performance duration .
Physical Properties in Solution
Glycerol's behavior in solution presents interesting physical properties that contribute to its utility in various applications. The miscibility data for glycerol with various compounds has been extensively studied and documented . The specific gravity of glycerol solutions varies with concentration, providing a reliable method for determining glycerol content in mixtures.
The solubility of gases in glycerol differs from their solubility in water, which has implications for certain industrial processes where gas-liquid interactions are important . Additionally, the viscosity of glycerol solutions exhibits a strong dependence on both concentration and temperature, contributing to glycerol's applications as a thickening agent and in temperature-sensitive processes.
Research Developments and Future Perspectives
Emerging Applications
The versatility of glycerol as a chemical building block continues to inspire new applications and research directions. Emerging areas of interest include the development of glycerol-based polymers with specific properties for specialized applications, exploration of glycerol derivatives as alternative fuels or fuel additives, and investigation of glycerol's role in advanced pharmaceutical delivery systems.
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